REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1.[C:9]([Cu])#[N:10].CN1C(=O)CCC1>CCOC(C)=O>[Cl:8][C:6]1[CH:5]=[N:4][CH:3]=[C:2]([CH:7]=1)[C:9]#[N:10]
|
Name
|
|
Quantity
|
4.23 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=NC=C(C1)Cl
|
Name
|
CuCN
|
Quantity
|
3.07 g
|
Type
|
reactant
|
Smiles
|
C(#N)[Cu]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1CCCC1=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
210 °C
|
Type
|
CUSTOM
|
Details
|
stirred under argon at 210° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
bubbled NMP (8 mL)
|
Type
|
CUSTOM
|
Details
|
flushed with argon for 1 min
|
Duration
|
1 min
|
Type
|
CUSTOM
|
Details
|
quickly capped
|
Type
|
TEMPERATURE
|
Details
|
to cool somewhat
|
Type
|
ADDITION
|
Details
|
was then poured into concentrated NH4OH (50 mL) on an ice bath
|
Type
|
STIRRING
|
Details
|
stirred vigorously for 5 min
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
DCM (50 mL) was added
|
Type
|
STIRRING
|
Details
|
the bilayer was stirred for an additional 5 min
|
Duration
|
5 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
EXTRACTION
|
Details
|
the dark blue aqueous layer was extracted with DCM (2×50 mL)
|
Type
|
WASH
|
Details
|
washed with NH4OH (1×30 mL), 4 M NaCl (1×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give an amber oil
|
Type
|
CUSTOM
|
Details
|
afforded
|
Type
|
CUSTOM
|
Details
|
after rotary evaporation at 40° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |